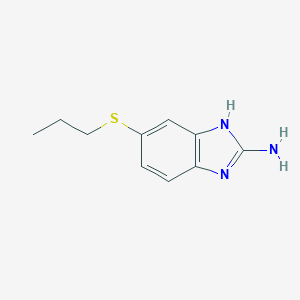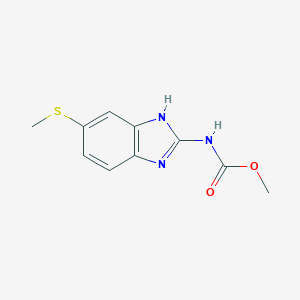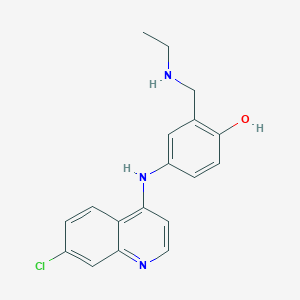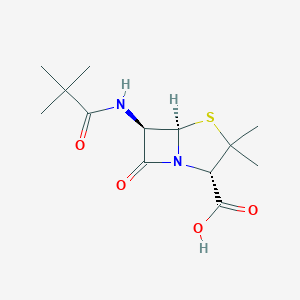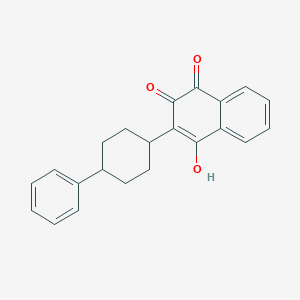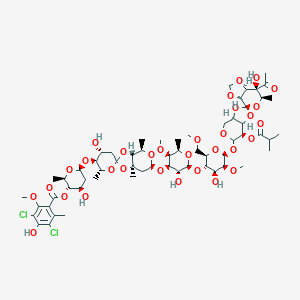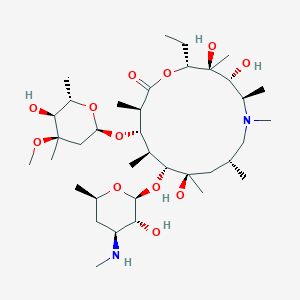
开环阿米卡星
描述
SQ 26,992 is a 1,3-thiazole that is obtained via biohydrolysis of the beta-lactam ring of aztreonam. It has a role as a metabolite and an allergen. It is a member of 1,3-thiazoles, a dicarboxylic acid and a member of sulfamic acids.
科学研究应用
药品参考标准
开环阿米卡星用作USP参考标准 . 在此角色中,它通过在药典测试和分析中充当基准,有助于确保药品的质量和纯度。此应用对于维护药品生产过程的完整性和确保患者安全至关重要。
液相色谱分析
在分析化学中,特别是在制药行业,开环阿米卡星用于在阿米卡星注射液分析过程中制备系统适用性溶液 . 这些溶液对于验证与紫外检测器联用的液相色谱 (LC) 系统的性能至关重要,如《美国药典》 (USP) 专著中所述。
抗菌活性测试
开环阿米卡星在体外研究中发挥着重要作用,该研究测试了阿米卡星的抗菌活性,尤其是在与其他 β-内酰胺酶抑制剂(如阿维巴坦)组合使用时 . 这种组合对金属-β-内酰胺酶产生革兰氏阴性菌表现出前景,这些细菌通常对许多其他抗生素具有抗药性。
临床微生物学
在临床微生物学中,开环阿米卡星用于识别和量化生物样本中的阿米卡星。 这对监测患者的药物水平、优化给药方案和确保有效治疗同时最大程度地降低毒性风险至关重要 .
β-内酰胺酶抑制剂研究
该化合物在研究新的 β-内酰胺酶抑制剂方面发挥着重要作用。 通过充当底物或比较物,它有助于开发能够增强 β-内酰胺类抗生素对抗耐药菌株疗效的新型抑制剂 .
抗生素组合的开发
正在探索开环阿米卡星与其他抗生素(如阿维巴坦)的相容性,以开发新的抗生素组合。 这些组合旨在解决由多重耐药生物体引起的具有挑战性的感染 .
药代动力学研究
它也用于药代动力学研究,以了解阿米卡星的吸收、分布、代谢和排泄 (ADME)。 此类研究对于开发抗生素的新制剂和递送系统至关重要 .
作用机制
Target of Action
It primarily targets penicillin-binding protein 3 (PBP3) . PBP3 plays a crucial role in bacterial cell wall synthesis, making it a key target for antibiotics like Open Ring Aztreonam .
Mode of Action
The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to its high affinity for PBP3 . By binding to PBP3, Open Ring Aztreonam inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases . This results in the inhibition of bacterial cell wall synthesis .
Biochemical Pathways
Open Ring Aztreonam’s action primarily affects the peptidoglycan biosynthesis pathway, which is crucial for bacterial cell wall formation . By inhibiting PBP3, Open Ring Aztreonam disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the formation of elongated filamentous cells, which ultimately lyse, resulting in bacterial death .
Pharmacokinetics
Approximately 6 to 16% of Open Ring Aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound . In healthy subjects, Open Ring Aztreonam is excreted in the urine about equally by active tubular secretion and glomerular filtration . About two-thirds of the drug is eliminated unchanged in the urine . The serum half-life of Open Ring Aztreonam averaged 1.7 hours in subjects with normal renal function, independent of the dose and route of administration .
Result of Action
The primary result of Open Ring Aztreonam’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, Open Ring Aztreonam causes the formation of elongated filamentous cells, which ultimately lyse, leading to bacterial death . This makes Open Ring Aztreonam effective against a range of gram-negative bacterial infections .
Action Environment
Open Ring Aztreonam maintains its antimicrobial activity over a pH range of 6 to 8 in vitro, as well as in the presence of human serum and under anaerobic conditions . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as pH, the presence of human serum, and oxygen levels .
生化分析
Biochemical Properties
Open Ring Aztreonam interacts with penicillin-binding protein 3 (PBP3) of susceptible gram-negative pathogens . By binding to PBP3, it inhibits the third and last stage of bacterial cell wall synthesis . The sulfonic acid group at the N-1 position activates the beta-lactam ring assisting acetylation of transpeptidases .
Cellular Effects
Open Ring Aztreonam has a significant impact on various types of cells and cellular processes. It forms elongated filamentous cells which ultimately lyse, resulting in death . It has no activity against Gram-positive and anaerobic bacteria .
Molecular Mechanism
The bactericidal action of Open Ring Aztreonam results from the inhibition of bacterial cell wall synthesis due to a high affinity of aztreonam for penicillin binding protein 3 (PBP3) . By binding to PBP3, aztreonam inhibits the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
It has been demonstrated that bolus dosing with higher aztreonam concentrations resulted in increased 24 h AUC and increased bacterial killing in Haemophilus influenzae-infected fibrin clots, compared with continuous infusion of the same total amount of drug .
Dosage Effects in Animal Models
The effects of Open Ring Aztreonam vary with different dosages in animal models
Metabolic Pathways
Open Ring Aztreonam is involved in the peptidoglycan biosynthesis pathway . It depletes the feedstocks for peptidoglycan synthesis . The combination of aztreonam and avibactam inhibits the metabolism of E. coli by interfering with metabolic pathways of peptidoglycan and amino acid biosynthesis, central carbon, purine and pyrimidine metabolisms .
Transport and Distribution
It is known that approximately 6 to 16% of aztreonam is metabolized to inactive metabolites by hydrolysis of the beta-lactam bond, resulting in an open-ring compound .
Subcellular Localization
It is known that aztreonam binds to penicillin-binding protein 3 of susceptible gram-negative pathogens
属性
IUPAC Name |
(2S,3S)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-(sulfoamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O9S2/c1-5(18-29(24,25)26)7(10(20)21)16-9(19)8(6-4-28-12(14)15-6)17-27-13(2,3)11(22)23/h4-5,7,18H,1-3H3,(H2,14,15)(H,16,19)(H,20,21)(H,22,23)(H,24,25,26)/b17-8-/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNMEMSULYOOK-VEHQQRBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C1=CSC(=N1)N)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C1=CSC(=N1)N)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87500-74-1 | |
| Record name | SQ 26992 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87500-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SQ 26992 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087500741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SQ-26992 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O397SYG7R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is SQ 26,992 formed and what is its significance?
A1: SQ 26,992 is generated through the in vivo hydrolysis of aztreonam, a process that opens the beta-lactam ring structure. [, ] This metabolite is significant because it is not subject to rapid elimination like aztreonam and exhibits a longer half-life. [] This characteristic becomes particularly important in patients with impaired renal function, where accumulation of SQ 26,992 could potentially lead to toxicity. []
Q2: What is the elimination half-life of SQ 26,992 compared to aztreonam?
A2: In healthy volunteers, SQ 26,992 exhibits a half-life of 26 hours. [] This is significantly longer than the 1.6-1.7 hour half-life observed for aztreonam after intravenous or intramuscular administration. []
Q3: Does SQ 26,992 accumulate in patients with renal insufficiency?
A3: Research indicates that SQ 26,992 levels increase in patients with reduced kidney function. A study involving elderly patients with renal insufficiency demonstrated a progressive rise in trough levels of SQ 26,992 throughout a 5-day aztreonam treatment. [] This accumulation was inversely correlated with creatinine clearance rates, indicating that poorer kidney function leads to slower elimination of the metabolite. []
Q4: Does SQ 26,992 possess any antimicrobial activity?
A4: Studies conducted on SQ 26,992 and other minor metabolites isolated from monkey urine have confirmed that they lack significant antimicrobial activity. [] Therefore, SQ 26,992 does not contribute to the therapeutic effect of aztreonam.
Q5: How is SQ 26,992 typically measured in biological samples?
A6: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying SQ 26,992 in biological samples. This technique allows for the separation and detection of aztreonam and its related substances, including SQ 26,992. [, ] Amperometric detection, which offers specificity for the aminothiazole group present in aztreonam and its metabolites, can be employed as an alternative or complementary detection method to UV detection in HPLC analysis. []
Q6: What are the implications of SQ 26,992 for aztreonam dosing in specific patient populations?
A7: While age alone doesn't significantly impact aztreonam pharmacokinetics, renal function is a critical factor. [] The accumulation of SQ 26,992 in patients with renal insufficiency highlights the need for dose adjustments based on creatinine clearance to avoid potential toxicity. [] This is particularly important for elderly patients, who are more likely to have age-related decline in kidney function.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




